molecular formula C32H42O17 B3026805 8-Hydroxypinoresinol diglucoside CAS No. 112747-99-6

8-Hydroxypinoresinol diglucoside

Cat. No. B3026805
M. Wt: 698.7 g/mol
InChI Key: COHZMNDRCLPQIO-ISBMVDNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxypinoresinol diglucoside is a natural product used in life science research . It is a powder with a molecular formula of C32H42O17 .


Synthesis Analysis

Pinoresinol diglucoside (PDG) can be produced through fermentation. PDG-producing endophytic fungi were isolated from Eucommia ulmoides Oliv., and the highest PDG-yielding isolate was identified as Phomopsis sp . A simple alternative pathway to synthesize pinoresinol has also been developed, which has shown to be more efficient and cost-effective .


Molecular Structure Analysis

The molecular weight of 8-Hydroxypinoresinol diglucoside is 698.7 . The UV spectrum, infra-red spectrum, and nuclear magnetic resonance analysis show that the microbial PDG is (+)-1-pinoresinol 4,4′-di-O-β-d-glucopyranoside, same as the plant-derived PDG .


Chemical Reactions Analysis

During the fermentation process, PDG production outside cells starts at the later stage of cell growth when the residual sugar in the medium was low . The activities of four key enzymes in the phenylpropanoid pathway were also determined and correlated with accumulation of their corresponding products .


Physical And Chemical Properties Analysis

8-Hydroxypinoresinol diglucoside is a powder . It is stable in a pH range from 3 to 11 but less stable at temperature higher than 90°C and in light exposure .

Scientific Research Applications

Antioxidative and Vasorelaxant Activities

8-Hydroxypinoresinol diglucoside, isolated from the roots of Valeriana prionophylla, has been found to have potent antioxidative properties. It demonstrated significant antioxidative activity in Trolox equivalent antioxidant activity (TEAC) and chemiluminescence (CL) assays. Additionally, it showed higher vasorelaxant activity compared to other compounds in the study, making it a potential candidate for cardiovascular applications (Piccinelli et al., 2004).

Fermentation Characteristics and Production

Research has shown the feasibility of producing 8-Hydroxypinoresinol diglucoside through fermentation. An endophytic fungus from Eucommia ulmoides Oliv., identified as Phomopsis sp., was found to produce 8-Hydroxypinoresinol diglucoside, indicating a viable production method through microbial fermentation. This alternative production method could be crucial for large-scale pharmaceutical applications (Shi et al., 2012).

Effects on Osteoarthritis

A study employing a combination of pharmacology and animal experiments explored the effects of 8-Hydroxypinoresinol diglucoside on osteoarthritis. The findings suggested that it can alleviate abnormal histomorphological changes in osteoarthritis and suppress serum interleukin levels, indicating its potential as a therapeutic agent for this condition (Lou et al., 2022).

Neuroprotective Effects

8-Hydroxypinoresinol has been identified to have neuroprotective effects. In a study, its administration significantly reduced mortality and alleviated behavioral signs of neurotoxicity in mice. It also prevented the decrease in total glutathione levels and restored glutathione peroxidase activity in brain tissue, suggesting its potential for treating neurodegenerative diseases (Cui et al., 2007).

Osteoporosis Treatment

8-Hydroxypinoresinol diglucoside has been shown to relieve osteoporosis by enhancing osteogenic differentiation. It activates the phosphatidylinositol-3-kinase/protein kinase B signaling pathway, promoting osteoblast proliferation and inhibiting apoptosis. This suggests its use in treating osteoporosis (Zhang et al., 2020).

Safety And Hazards

The safety data sheet advises to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

The production of PDG by Phomopsis sp. exhibits greater efficiency and cost-effectiveness than the currently-used plant-based system and will pave the way for large scale production of PDG and/or pinoresinol for medical applications .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHZMNDRCLPQIO-ISBMVDNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxypinoresinol diglucoside

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